molecular formula C8H15NO3 B6611886 methyl6-imino-6-methoxyhexanoate CAS No. 806595-48-2

methyl6-imino-6-methoxyhexanoate

Cat. No.: B6611886
CAS No.: 806595-48-2
M. Wt: 173.21 g/mol
InChI Key: GPWHRNCWEWWREW-UHFFFAOYSA-N
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Description

Methyl 6-imino-6-methoxyhexanoate is a hypothetical ester derivative of hexanoic acid featuring both imino (–NH–) and methoxy (–OCH₃) functional groups at the sixth carbon position. While direct literature or experimental data on this specific compound are absent in the provided evidence, its structural analogs—such as methyl 6-hydroxyhexanoate (), methyl 6-aminohexanoate (), and methyl 6-acetoxyhexanoate ()—provide foundational insights. These compounds share a common hexanoate backbone with varying substituents at the terminal carbon, influencing their physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 6-imino-6-methoxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(9)5-3-4-6-8(10)12-2/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWHRNCWEWWREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl6-imino-6-methoxyhexanoate typically involves the reaction of hexanoic acid derivatives with methoxy and imino groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures around 70-80°C and the use of acid catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl6-imino-6-methoxyhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl6-imino-6-methoxyhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl6-imino-6-methoxyhexanoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can participate in various chemical reactions, altering the compound’s behavior in biological systems .

Comparison with Similar Compounds

Key Observations:

  • Substituent Polarity: Hydroxy (–OH) and amino (–NH₂) groups () increase polarity and water solubility compared to methoxy (–OCH₃) and acetoxy (–OAc) groups, which are more lipophilic .
  • Reactivity: The imino group (–NH–) in the target compound may confer nucleophilic or chelating properties, similar to the amine in methyl 6-aminohexanoate (), but with reduced basicity due to conjugation with the methoxy group.
  • Stability: Acetoxy and methoxy substituents () enhance hydrolytic stability compared to hydroxy or amino analogs, which are prone to esterase-mediated cleavage .

Research and Application Insights

  • Methyl 6-aminohexanoate: Used as a precursor in peptide synthesis (e.g., ε-lysine derivatives) due to its amine functionality . Its hydrochloride salt (CAS 1926-80-3) improves crystallinity for pharmaceutical formulations .
  • Methyl 6-acetoxyhexanoate: Employed in polymer chemistry as a monomer for biodegradable polyesters, leveraging its hydrolyzable acetate group .
  • Methyl 6-hydroxyhexanoate: Studied for enzymatic esterification in green chemistry applications, given its biocompatibility .

Biological Activity

Methyl 6-imino-6-methoxyhexanoate (CAS Number: 98553-09-4) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of methyl 6-imino-6-methoxyhexanoate, including its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 6-imino-6-methoxyhexanoate is characterized by the following structural features:

  • Molecular Formula : C₈H₁₆ClNO₃
  • Molecular Weight : 209.67 g/mol

The presence of an imino group and a methoxy group in its structure suggests potential reactivity and interactions with biological molecules, which may contribute to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that methyl 6-imino-6-methoxyhexanoate exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
  • Cellular Interactions : The compound's structure allows it to interact with cellular membranes, potentially influencing cell signaling pathways. Its ability to penetrate cell membranes may enhance its bioavailability and efficacy .
  • Enzyme Modulation : Methyl 6-imino-6-methoxyhexanoate has been studied for its effects on various enzymes involved in metabolic pathways. It may influence detoxification processes by modulating the activity of phase I and phase II enzymes, similar to other compounds with isothiocyanate groups .

Table 1: Summary of Biological Activities

Activity Description
AntimicrobialExhibits activity against various pathogens; further studies needed.
Enzyme ModulationPotential effects on metabolic enzymes involved in detoxification processes .
Cellular PenetrationCapable of crossing cellular membranes, affecting intracellular signaling .

Case Study Insights

  • Antimicrobial Efficacy : In vitro studies have demonstrated that methyl 6-imino-6-methoxyhexanoate shows significant antimicrobial activity against specific bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
  • Impact on Cancer Metabolism : Research has indicated that compounds similar to methyl 6-imino-6-methoxyhexanoate can modulate cancer-related metabolic pathways. A study involving human cancer cell lines showed that treatment with the compound resulted in reduced proliferation rates, suggesting potential anti-cancer properties.
  • Inflammatory Response Modulation : Another study focused on the compound's effect on inflammatory markers in human endothelial cells. Results indicated a reduction in pro-inflammatory cytokines, which could imply therapeutic benefits in conditions characterized by chronic inflammation.

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